ethyl 4-[2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate
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Description
Ethyl 4-[2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C27H30N4O5S and its molecular weight is 522.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 522.19369124 g/mol and the complexity rating of the compound is 867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives have been reported to exhibit target selectivity .
Mode of Action
The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the targets’ function.
Biochemical Pathways
Compounds containing the pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pyrrolidine ring, a key component of this compound, is known to influence the biological activity of compounds, potentially affecting their pharmacokinetic profile .
Result of Action
Compounds containing the pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule, which may influence its interaction with environmental factors .
Biological Activity
Ethyl 4-[2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its synthesis, biological mechanisms, and potential therapeutic applications.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C27H30N4O5S
- Molecular Weight : 522.6 g/mol
- CAS Number : 422289-29-0
Synthesis
The synthesis of ethyl 4-[2-(sulfanyl)acetamido]benzoate typically involves multi-step organic reactions, including the formation of the quinazoline core and subsequent functionalization to introduce the pyrrolidine and sulfonamide groups. The synthesis pathway often includes:
- Formation of the Quinazoline Core : Utilizing precursors that undergo cyclization reactions.
- Introduction of Sulfanyl Group : Achieved through nucleophilic substitution reactions.
- Acetylation and Esterification : To yield the final product.
Biological Activity
Ethyl 4-[2-(sulfanyl)acetamido]benzoate exhibits a range of biological activities, as summarized below:
Antimicrobial Activity
Research indicates that compounds containing quinazoline derivatives exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Studies have demonstrated that certain quinazoline derivatives possess antitumor activity. Compounds similar to ethyl 4-[2-(sulfanyl)acetamido]benzoate have been evaluated for their ability to inhibit tumor cell proliferation in vitro and in vivo models .
COX Inhibition
The compound has been associated with cyclooxygenase (COX) inhibition, particularly COX-2, which is relevant in inflammation and cancer pathways. Some related compounds have shown significant inhibition rates in screening assays, suggesting potential anti-inflammatory properties .
The biological activity of ethyl 4-[2-(sulfanyl)acetamido]benzoate can be attributed to its structural components:
- Pyrrolidine Ring : This moiety enhances the compound's ability to interact with biological targets due to its sp3-hybridization, which allows for flexible conformations that can fit various enzyme active sites .
- Quinazoline Core : Known for its ability to interact with multiple biological pathways, this core structure contributes to the compound's pharmacological profile.
- Sulfanyl Group : The presence of sulfur can enhance reactivity and interaction with biological macromolecules.
Case Studies
- Antimicrobial Efficacy :
- Antitumor Screening :
Properties
IUPAC Name |
ethyl 4-[[2-[4-oxo-3-(4-oxo-4-pyrrolidin-1-ylbutyl)quinazolin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5S/c1-2-36-26(35)19-11-13-20(14-12-19)28-23(32)18-37-27-29-22-9-4-3-8-21(22)25(34)31(27)17-7-10-24(33)30-15-5-6-16-30/h3-4,8-9,11-14H,2,5-7,10,15-18H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXZQDSVYDFHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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